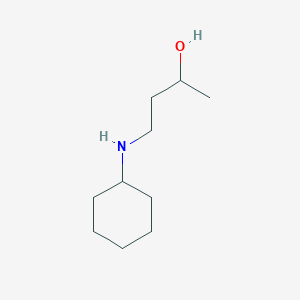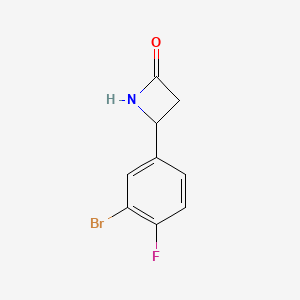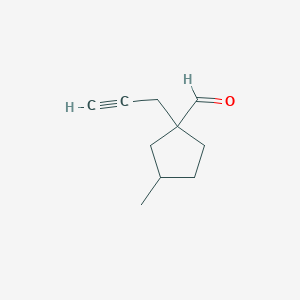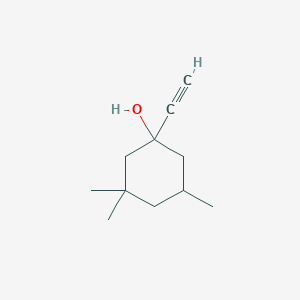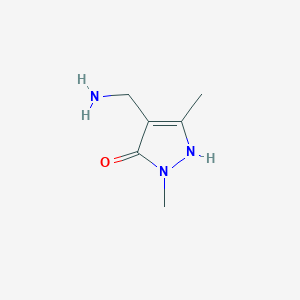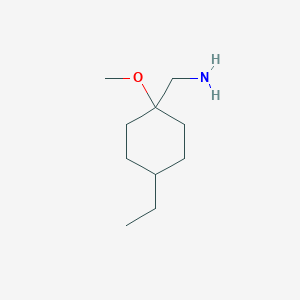![molecular formula C12H18FN B13297247 (Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13297247.png)
(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine is an organic compound with the molecular formula C₁₂H₁₈FN This compound features a butan-2-yl group attached to a [(4-fluoro-3-methylphenyl)methyl]amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine typically involves the reaction of butan-2-amine with 4-fluoro-3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
- (Butan-2-yl)[(4-bromo-3-methylphenyl)methyl]amine
- (Butan-2-yl)[(4-methylphenyl)methyl]amine
Uniqueness
(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine is unique due to the presence of the fluoro substituent on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h5-7,10,14H,4,8H2,1-3H3 |
InChI Key |
RNQAFLBBSRBEFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


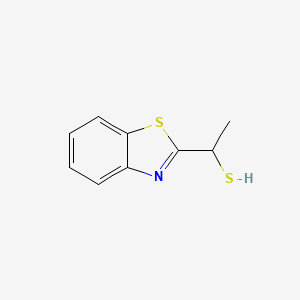
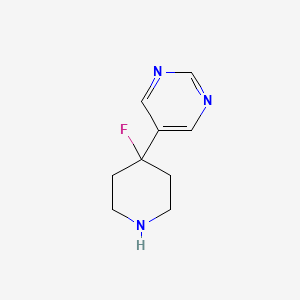
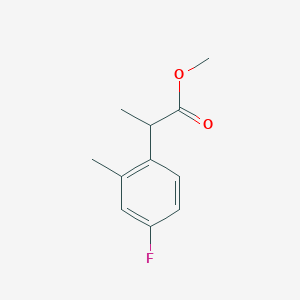

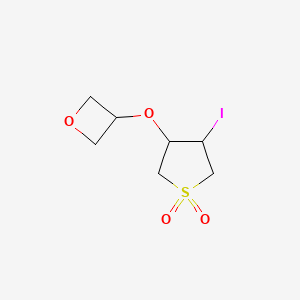
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}pyridin-3-amine](/img/structure/B13297196.png)

